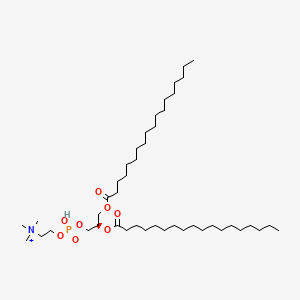
DI-Stearoyl-3-SN-phosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-Stearoyl-3-SN-phosphatidylcholine is a type of phosphatidylcholine, which belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes . This compound is characterized by its two stearic acid chains attached to the glycerol backbone through ester linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI-Stearoyl-3-SN-phosphatidylcholine typically involves the esterification of glycerol with stearic acid. This process can be catalyzed by enzymes such as lipases or through chemical catalysts under controlled conditions . The reaction conditions often include anhydrous environments and specific temperature ranges to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These methods utilize high-purity stearic acid and glycerol, along with efficient catalysts to maximize yield and purity. The product is then purified through techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DI-Stearoyl-3-SN-phosphatidylcholine can undergo various chemical reactions, including:
Oxidation: The stearic acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Substitution: The phosphate group can participate in substitution reactions, where different functional groups can replace the existing ones under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, water or aqueous solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent playing crucial roles .
Major Products Formed
The major products formed from these reactions include stearic acid, glycerophosphocholine, and various substituted phosphatidylcholines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DI-Stearoyl-3-SN-phosphatidylcholine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: It serves as a key component in the study of cell membrane dynamics and functions.
Mechanism of Action
The mechanism of action of DI-Stearoyl-3-SN-phosphatidylcholine involves its integration into cell membranes, where it influences membrane fluidity and stability. It interacts with other membrane lipids and proteins, affecting various cellular processes such as signal transduction and membrane trafficking . The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DI-Stearoyl-3-SN-phosphatidylcholine include:
DI-Palmitoyl-3-SN-phosphatidylcholine: Another phosphatidylcholine with palmitic acid chains.
DI-Oleoyl-3-SN-phosphatidylcholine: Contains oleic acid chains instead of stearic acid.
DI-Linoleoyl-3-SN-phosphatidylcholine: Features linoleic acid chains.
Uniqueness
This compound is unique due to its saturated stearic acid chains, which confer specific physical properties such as higher melting temperature and stability compared to unsaturated counterparts . This makes it particularly useful in applications requiring stable lipid structures, such as in lipid nanoparticles for drug delivery .
Properties
Molecular Formula |
C44H89NO8P+ |
|---|---|
Molecular Weight |
791.2 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1 |
InChI Key |
NRJAVPSFFCBXDT-HUESYALOSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


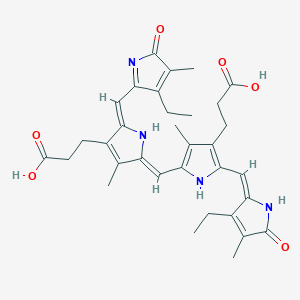
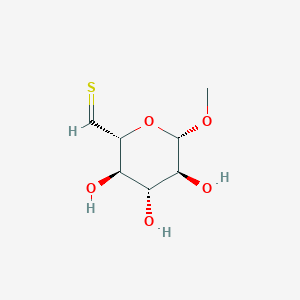
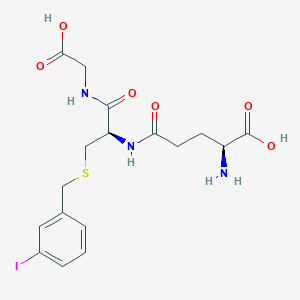
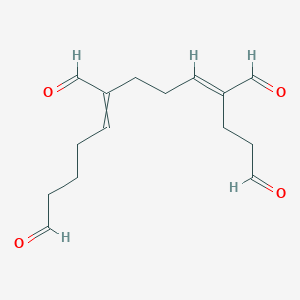
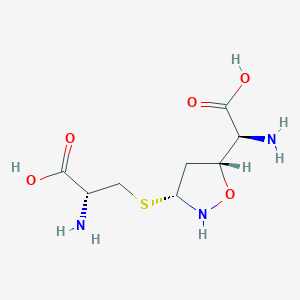
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
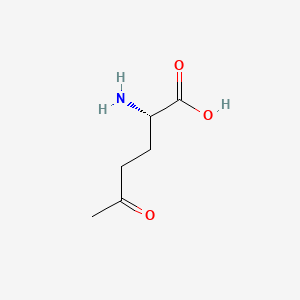

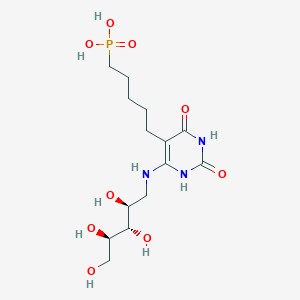
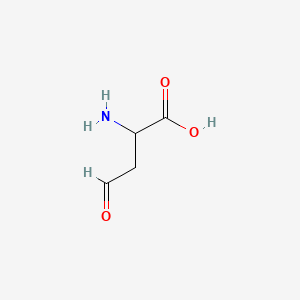
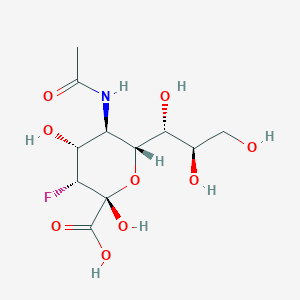
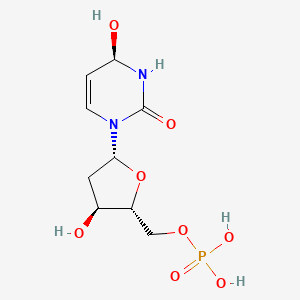
![[(2R,3R,4S)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776655.png)
![n-1,2,3,4-Tetrahydronaphth-1-yl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B10776662.png)
